molecular formula C12H15NO3 B2761681 Methyl (1S)-5-methoxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylate CAS No. 2165434-84-2

Methyl (1S)-5-methoxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylate

Cat. No.: B2761681
CAS No.: 2165434-84-2
M. Wt: 221.256
InChI Key: LAHQVQQODQQUNN-NSHDSACASA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl (1S)-5-methoxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylate is an organic compound belonging to the class of isoquinolines. Isoquinolines are heterocyclic aromatic organic compounds that are structurally related to quinoline. This particular compound is characterized by the presence of a methoxy group at the 5-position and a carboxylate ester at the 1-position of the tetrahydroisoquinoline ring system.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl (1S)-5-methoxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylate typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 5-methoxy-1,2,3,4-tetrahydroisoquinoline and methyl chloroformate.

    Reaction Conditions: The reaction is usually carried out in the presence of a base such as triethylamine or sodium hydroxide to neutralize the hydrochloric acid formed during the reaction.

    Procedure: The 5-methoxy-1,2,3,4-tetrahydroisoquinoline is reacted with methyl chloroformate under anhydrous conditions, typically in an inert atmosphere such as nitrogen or argon, to form the desired ester.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes:

    Continuous Flow Reactors: To ensure consistent quality and yield.

    Automated Systems: For precise control of reaction conditions such as temperature, pressure, and reactant concentrations.

    Purification Techniques: Such as crystallization, distillation, or chromatography to obtain high-purity product.

Chemical Reactions Analysis

Types of Reactions

Methyl (1S)-5-methoxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.

    Reduction: The ester group can be reduced to an alcohol.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic or basic conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

    Substitution: Reagents such as sodium hydride (NaH) or other strong bases to deprotonate the methoxy group, followed by the addition of electrophiles.

Major Products

    Oxidation: Formation of 5-methoxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid.

    Reduction: Formation of 5-methoxy-1,2,3,4-tetrahydroisoquinoline-1-methanol.

    Substitution: Formation of various substituted isoquinolines depending on the electrophile used.

Scientific Research Applications

Methyl (1S)-5-methoxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including interactions with enzymes and receptors.

    Medicine: Investigated for its potential therapeutic effects, particularly in the field of neuropharmacology.

    Industry: Utilized in the production of pharmaceuticals and fine chemicals.

Mechanism of Action

The mechanism of action of Methyl (1S)-5-methoxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylate involves its interaction with specific molecular targets:

    Molecular Targets: It may interact with enzymes such as monoamine oxidase (MAO) or receptors in the central nervous system.

    Pathways Involved: The compound may influence neurotransmitter pathways, potentially affecting dopamine and serotonin levels.

Comparison with Similar Compounds

Similar Compounds

    Methyl (1S)-5-hydroxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylate: Similar structure but with a hydroxy group instead of a methoxy group.

    Methyl (1S)-5-ethoxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylate: Similar structure but with an ethoxy group instead of a methoxy group.

Uniqueness

Methyl (1S)-5-methoxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylate is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the methoxy group at the 5-position can affect its interaction with biological targets and its overall pharmacokinetic properties.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds

Properties

IUPAC Name

methyl (1S)-5-methoxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15NO3/c1-15-10-5-3-4-9-8(10)6-7-13-11(9)12(14)16-2/h3-5,11,13H,6-7H2,1-2H3/t11-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LAHQVQQODQQUNN-NSHDSACASA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC2=C1CCNC2C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=CC2=C1CCN[C@@H]2C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.